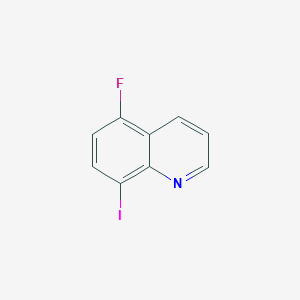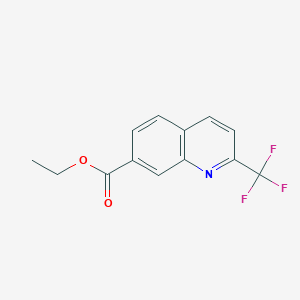
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a triethylsilyl group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate typically involves multiple steps. One common method starts with the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol . This intermediate is then reacted with triethylsilyl chloride in the presence of a base to introduce the triethylsilyl group. Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism by which (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group provides steric hindrance and hydrophobic interactions. These properties make the compound useful in modifying the behavior of other molecules in chemical reactions and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino and ethoxy groups but lacks the triethylsilyl and acetate groups.
Poly(2-(dimethylamino)ethyl methacrylate): Contains the dimethylamino group and is used in similar applications but has a polymeric structure
Uniqueness
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C13H29NO3Si |
|---|---|
Peso molecular |
275.46 g/mol |
Nombre IUPAC |
[2-(dimethylamino)ethoxy-triethylsilylmethyl] acetate |
InChI |
InChI=1S/C13H29NO3Si/c1-7-18(8-2,9-3)13(17-12(4)15)16-11-10-14(5)6/h13H,7-11H2,1-6H3 |
Clave InChI |
FRMOCVAJFNCYBK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(OCCN(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)



![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)


![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
